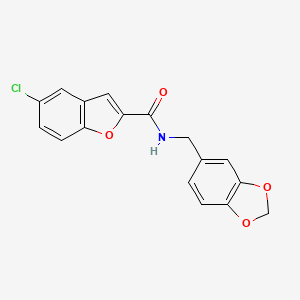
N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as Br-NPPA and is a member of the pyrrolidine family. Br-NPPA has shown potential in various scientific fields, including medicinal chemistry, drug discovery, and pharmacology.
Mechanism of Action
The mechanism of action of Br-NPPA is not fully understood. However, studies have shown that it acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the α7 nAChR, Br-NPPA can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
Br-NPPA has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory. It has also been shown to have anxiolytic and antidepressant effects. Additionally, Br-NPPA has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using Br-NPPA in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily purified. However, one limitation is its selectivity for the α7 nAChR, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Br-NPPA. One direction is to explore its potential therapeutic effects in various neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its effects on other nicotinic acetylcholine receptors and their subtypes. Additionally, further studies are needed to fully understand the mechanism of action of Br-NPPA and its potential applications in drug discovery and medicinal chemistry.
Conclusion:
In conclusion, Br-NPPA is a chemical compound with potential applications in various scientific fields, including medicinal chemistry, drug discovery, and pharmacology. Its relatively simple synthesis method and stable nature make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesis Methods
The synthesis of Br-NPPA is a relatively simple process that involves the reaction of 3-bromobenzoyl chloride with N-acetylpyrrolidine. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or chloroform. The product is obtained after purification using column chromatography or recrystallization.
Scientific Research Applications
Br-NPPA has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and pharmacology. In medicinal chemistry, Br-NPPA can be used as a lead compound for the development of new drugs. It can also be used as a tool for studying the structure-activity relationship of pyrrolidine derivatives. In drug discovery, Br-NPPA can be used as a reference compound for screening new drug candidates. In pharmacology, Br-NPPA can be used to study the mechanism of action of drugs that target pyrrolidine receptors.
properties
IUPAC Name |
N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-9-3-1-4-10(7-9)14-11(16)8-15-6-2-5-12(15)17/h1,3-4,7H,2,5-6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWIHYUINBRKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)

![N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)

![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)


![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7637429.png)


![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)

![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)